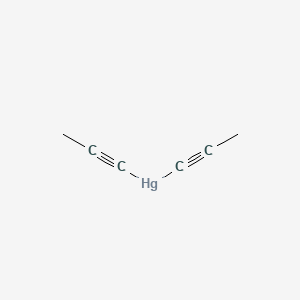
Mercury, bis(propyn-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, bis(propyn-1-yl)- is an organomercury compound with the molecular formula C₆H₆Hg This compound is characterized by the presence of two propyn-1-yl groups attached to a central mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, bis(propyn-1-yl)- typically involves the reaction of mercury(II) salts with propyn-1-yl derivatives. One common method is the reaction of mercury(II) chloride with propyn-1-yl magnesium bromide in an inert atmosphere. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Mercury, bis(propyn-1-yl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are implemented to handle the toxic nature of mercury compounds.
Análisis De Reacciones Químicas
Types of Reactions
Mercury, bis(propyn-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding propyn-1-yl derivatives.
Reduction: Reduction reactions can convert the compound back to elemental mercury and propyn-1-yl groups.
Substitution: The propyn-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include mercury(II) oxide, elemental mercury, and various substituted propyn-1-yl derivatives.
Aplicaciones Científicas De Investigación
Mercury, bis(propyn-1-yl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique properties make it valuable in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of novel therapeutic agents.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Mercury, bis(propyn-1-yl)- exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form stable complexes with sulfur-containing biomolecules, such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the propyn-1-yl groups can participate in further chemical reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Propargyl alcohol (2-propyn-1-ol): An organic compound with a similar propyn-1-yl group but without the mercury atom.
Mercury(II) chloride: A simple mercury compound used in various chemical reactions.
Uniqueness
Mercury, bis(propyn-1-yl)- is unique due to the presence of both mercury and propyn-1-yl groups in its structure This combination imparts distinct chemical properties, such as the ability to form stable carbon-mercury bonds and participate in a wide range of chemical reactions
Propiedades
Número CAS |
64705-15-3 |
|---|---|
Fórmula molecular |
C6H6Hg |
Peso molecular |
278.70 g/mol |
Nombre IUPAC |
bis(prop-1-ynyl)mercury |
InChI |
InChI=1S/2C3H3.Hg/c2*1-3-2;/h2*1H3; |
Clave InChI |
YMKPVYQPHJREIC-UHFFFAOYSA-N |
SMILES canónico |
CC#C[Hg]C#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
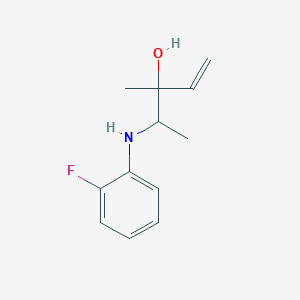


oxophosphanium](/img/structure/B14480820.png)

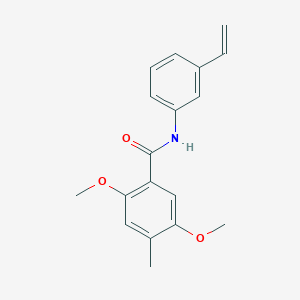
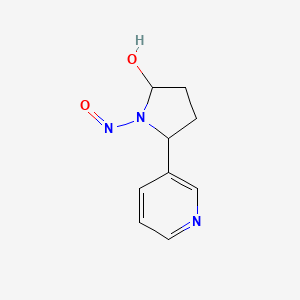
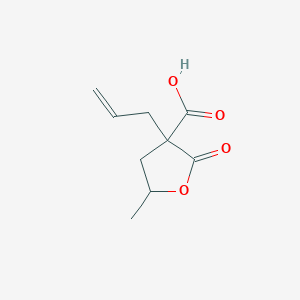

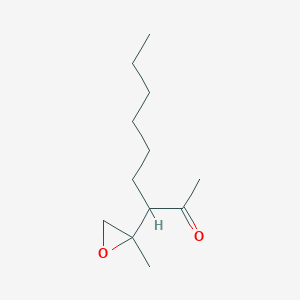

![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
